N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide: is a synthetic organic compound with the molecular formula C13H15Cl4NO3S and a molecular weight of 407.145 g/mol . This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a pentanamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide typically involves the reaction of 2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethanol with pentanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol+Pentanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-((4-methylphenyl)sulfonyl)ethylcarbonimidic dichloride
- 4-Nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide
Uniqueness
N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both sulfonyl and amide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
303061-87-2 |
---|---|
Molecular Formula |
C13H15Cl4NO3S |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]pentanamide |
InChI |
InChI=1S/C13H15Cl4NO3S/c1-2-3-4-11(19)18-12(13(15,16)17)22(20,21)10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19) |
InChI Key |
BINZZXOBHUADNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.